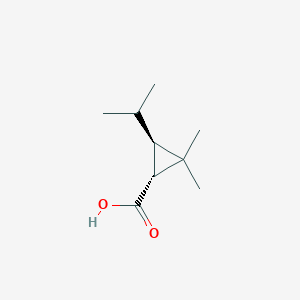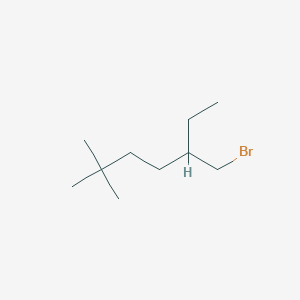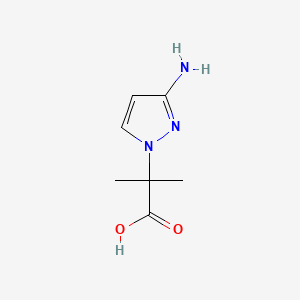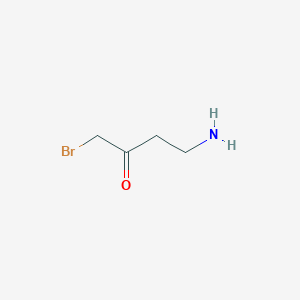
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are found in various natural products. This particular compound is characterized by its unique structure, which includes a benzofuran ring substituted with hydroxy and methyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-hydroxy-4,6,7-trimethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反应分析
Types of Reactions
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-oxo-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one.
Reduction: Formation of 5-hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-ol.
Substitution: Formation of halogenated derivatives such as this compound bromide.
科学研究应用
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin diseases and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
4,6,7-Trimethyl-2,3-dihydro-1-benzofuran-2-one: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
5-Hydroxy-2,3-dihydro-1-benzofuran-2-one: Lacks the methyl groups, leading to different steric and electronic properties.
Uniqueness
5-Hydroxy-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-2-one is unique due to the presence of both hydroxy and methyl groups, which contribute to its distinct chemical reactivity and biological activity
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
5-hydroxy-4,6,7-trimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C11H12O3/c1-5-6(2)11-8(4-9(12)14-11)7(3)10(5)13/h13H,4H2,1-3H3 |
InChI 键 |
TUMSDSLPWRMFLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(CC(=O)O2)C(=C1O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)

![1H,2H,3H,4H,9H-pyrido[3,4-b]indol-7-amine](/img/structure/B13486140.png)
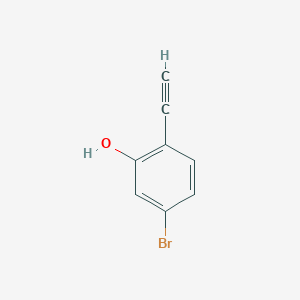
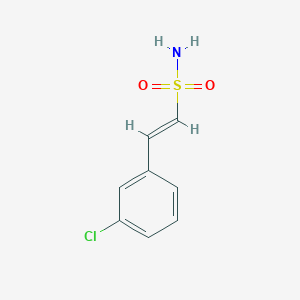
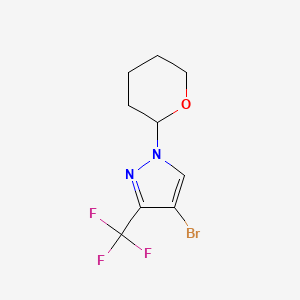
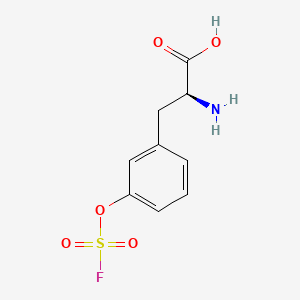
![4-Methyl-1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexanehydrochloride](/img/structure/B13486158.png)
